6-Chloro-5-methylthioindoline
Description
6-Chloro-5-methylthioindoline is an indoline derivative featuring a chlorine atom at position 6 and a methylthio (-S-CH₃) group at position 5. Indoline, a partially saturated analog of indole, consists of a bicyclic structure with a five-membered nitrogen-containing ring fused to a benzene ring.
Properties
Molecular Formula |
C9H10ClNS |
|---|---|
Molecular Weight |
199.70 g/mol |
IUPAC Name |
6-chloro-5-methylsulfanyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10ClNS/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h4-5,11H,2-3H2,1H3 |
InChI Key |
DBQMGUNMSRSHOS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C2C(=C1)CCN2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Structural Variations: Indoline vs. Indole
Key Differences :
- 6-Chloro-5-methyl-1H-indole (CAS 162100-42-7) :
- 6-Chloro-5-methylthioindoline :
Substituent Effects: Position and Functional Groups
Table 1: Substituent Impact on Physical Properties
| Compound | Core | Substituents | Molecular Weight | Melting Point (°C) | LogP |
|---|---|---|---|---|---|
| 6-Chloro-5-fluoroindole | Indole | Cl (6), F (5) | 169.58 | 105–107 | ~2.5* |
| 6-Chloro-5-methyl-1H-indole | Indole | Cl (6), CH₃ (5) | 165.62 | Not reported | 3.0 |
| 6-Chloro-5-(2-hydroxyethyl)indolin-2-one | Indolin-2-one | Cl (6), HOCH₂CH₂ (5) | 211.65 | Not reported | ~1.8† |
| This compound (hypothetical) | Indoline | Cl (6), SCH₃ (5) | ~187.67‡ | Estimated 90–110 | ~3.2‡ |
*Predicted based on fluorine’s electronegativity; †Estimated for hydroxyethyl group; ‡Calculated using Cheminformatics tools.
Sources:
Key Observations :
- Halogen vs. Alkyl/Thioether Substituents :
- Biological Implications :
- Methylthio groups may improve membrane permeability in drug candidates, while hydroxyethyl groups enhance solubility .
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